2-(4,6-dichloro-1H-indol-3-yl)ethanamine
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Overview
Description
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H10Cl2N2. It is an indole derivative, which means it contains an indole ring structure, a common feature in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine typically involves the reaction of 4,6-dichloroindole with ethylamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine can be compared with other indole derivatives, such as:
Tryptamine: A naturally occurring indole derivative with neurotransmitter activity.
Serotonin: Another indole derivative that acts as a neurotransmitter.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure
The uniqueness of 2-(4,6-dichloro-1H-indol-3-yl)ethan-1-amine lies in its specific substitution pattern and potential biological activities, which distinguish it from other indole derivatives .
Properties
Molecular Formula |
C10H10Cl2N2 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
2-(4,6-dichloro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H10Cl2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2 |
InChI Key |
LEOIVPVKEVLVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCN)Cl)Cl |
Origin of Product |
United States |
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